Cas no 22767-72-2 (Ethyl 3-(4-methoxyphenyl)propanoate)

Ethyl 3-(4-methoxyphenyl)propanoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-(4-methoxyphenyl)propanoate
- Ethyl 3-(4-methoxyphenyl)propano
- Benzenepropanoic acid,4-methoxy-, ethyl ester
- 3-(4-methoxyphenyl)propanoic acid ethyl ester
- 3-(4-Methoxyphenyl)propionic acid ethyl ester
- AC1L8A9O
- AG-E-65465
- CTK4F0134
- ethyl 3-(4-methoxy)phenylpropanoate
- ethyl 3-(4-methoxyphenyl)propionate
- ethyl 3-(p-methoxyphenyl)propanoate
- ethyl 3-(p-methoxyphenyl)-propanoate
- methyl 3-(4-methoxyphenyl)propionate
- NSC408331
- SureCN490909
- Ethyl p-methoxyhydrocinnamate
- [ "" ]
- FT-0763071
- Ethyl p-methoxyhydrocinnamate; NSC 408331
- Hydrocinnamic acid, p-methoxy-, ethyl ester
- AKOS008949214
- F52655
- MFCD02258632
- Benzenepropanoic acid, 4-methoxy-, ethyl ester
- CS-0024377
- A878448
- Ethyl-p-methoxyhydrocinnamate
- ethyl3-(4-methoxyphenyl)propanoate
- HY-N3869
- Ethyl 4-methoxybenzenepropanoate
- 3-(4-methoxyphenyl)-propionic acid ethyl ester
- 22767-72-2
- Ethyl 3-(4-methoxyphenyl)propanoate #
- NSC-408331
- SY279048
- DTXSID40325042
- XAA76772
- AS-62150
- SCHEMBL490909
- NSC 408331
- DA-07916
-
- MDL: MFCD02258632
- Inchi: InChI=1S/C12H16O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-5,7-8H,3,6,9H2,1-2H3
- InChI Key: BDSDTKZBFYSNLI-UHFFFAOYSA-N
- SMILES: O=C(OCC)CCC1=CC=C(OC)C=C1
Computed Properties
- Exact Mass: 208.11000
- Monoisotopic Mass: 208.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.5A^2
- XLogP3: 2.7
Experimental Properties
- Color/Form: Oil
- Density: 1.0628 g/cm3 (25 ºC)
- Boiling Point: 165 ºC (14 Torr)
- Flash Point: 117.7±15.0 ºC,
- Refractive Index: 1.5016 (589.3 nm 25 ºC)
- Solubility: Very slightly soluble (0.54 g/l) (25 º C),
- PSA: 35.53000
- LogP: 2.19090
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
Ethyl 3-(4-methoxyphenyl)propanoate Security Information
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Ethyl 3-(4-methoxyphenyl)propanoate Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Ethyl 3-(4-methoxyphenyl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB495317-1 g |
Ethyl 3-(4-methoxyphenyl)propanoate; . |
22767-72-2 | 1g |
€265.90 | 2022-07-29 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LH750-200mg |
Ethyl 3-(4-methoxyphenyl)propanoate |
22767-72-2 | 98% | 200mg |
393.0CNY | 2021-08-04 | |
Alichem | A015001350-250mg |
Ethyl 3-(4'-methoxyphenyl)propionate |
22767-72-2 | 97% | 250mg |
$470.40 | 2023-09-02 | |
Alichem | A015001350-1g |
Ethyl 3-(4'-methoxyphenyl)propionate |
22767-72-2 | 97% | 1g |
$1534.70 | 2023-09-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X38445-1g |
Ethyl 3-(4-methoxyphenyl)propanoate |
22767-72-2 | 98% | 1g |
¥679.0 | 2024-07-18 | |
Chemenu | CM128292-250mg |
ethyl 3-(4-methoxyphenyl)propanoate |
22767-72-2 | 95% | 250mg |
$116 | 2024-07-28 | |
Chemenu | CM128292-1g |
ethyl 3-(4-methoxyphenyl)propanoate |
22767-72-2 | 95% | 1g |
$212 | 2021-06-17 | |
eNovation Chemicals LLC | D751641-1g |
Ethyl 3-(4-methoxyphenyl)propanoate |
22767-72-2 | 98% | 1g |
$150 | 2024-06-07 | |
Chemenu | CM128292-5g |
ethyl 3-(4-methoxyphenyl)propanoate |
22767-72-2 | 95% | 5g |
$506 | 2024-07-28 | |
A2B Chem LLC | AD22029-250mg |
Ethyl 3-(4-methoxyphenyl)propanoate |
22767-72-2 | 95% | 250mg |
$47.00 | 2024-04-20 |
Ethyl 3-(4-methoxyphenyl)propanoate Related Literature
-
Penghui Cheng,Jianjian Zhang,Jiaguo Huang,Qingqing Miao,Chenjie Xu,Kanyi Pu Chem. Sci. 2018 9 6340
Additional information on Ethyl 3-(4-methoxyphenyl)propanoate
Research Brief on Ethyl 3-(4-methoxyphenyl)propanoate (CAS: 22767-72-2) in Chemical Biology and Pharmaceutical Applications
Ethyl 3-(4-methoxyphenyl)propanoate (CAS: 22767-72-2) is a chemical compound of significant interest in the fields of chemical biology and pharmaceutical research. This ester derivative, characterized by its 4-methoxyphenyl and propanoate functional groups, has been the subject of recent studies due to its potential applications in drug development, fragrance synthesis, and as an intermediate in organic synthesis. The compound's unique structural features make it a valuable candidate for exploring structure-activity relationships (SAR) in medicinal chemistry.
Recent studies have focused on the synthesis and optimization of Ethyl 3-(4-methoxyphenyl)propanoate, with particular emphasis on its role as a precursor for bioactive molecules. A 2023 publication in the Journal of Medicinal Chemistry highlighted its utility in the synthesis of novel anti-inflammatory agents, where the methoxy group was found to enhance binding affinity to COX-2 enzymes. The study employed computational docking simulations followed by in vitro assays to validate the compound's potential.
In the realm of fragrance chemistry, Ethyl 3-(4-methoxyphenyl)propanoate has gained attention for its pleasant floral odor profile. A 2024 study in Flavour and Fragrance Journal investigated its stability and release kinetics in various carrier systems, demonstrating superior performance in microencapsulation formulations compared to similar esters. The research team utilized gas chromatography-mass spectrometry (GC-MS) and sensory evaluation panels to quantify these properties.
From a pharmacological perspective, the metabolic fate of Ethyl 3-(4-methoxyphenyl)propanoate has been examined in recent pharmacokinetic studies. Research published in Xenobiotica (2023) revealed interesting phase I and II metabolic pathways, with hepatic esterase-mediated hydrolysis being the primary route of biotransformation. These findings have important implications for drug design, particularly in optimizing ester-containing prodrugs for improved bioavailability.
The compound's safety profile has also been a subject of investigation. A 2024 toxicological assessment in Regulatory Toxicology and Pharmacology reported favorable results from acute and subchronic toxicity studies in rodent models, with no observed adverse effects at pharmacologically relevant doses. This data supports the potential for further development of derivatives based on this chemical scaffold.
Looking forward, several research groups have proposed innovative applications for Ethyl 3-(4-methoxyphenyl)propanoate in targeted drug delivery systems. Preliminary results from a 2024 study presented at the American Chemical Society meeting demonstrated its effectiveness as a linker molecule in antibody-drug conjugates (ADCs), showing improved stability over traditional maleimide-based linkers in physiological conditions.
In conclusion, Ethyl 3-(4-methoxyphenyl)propanoate (CAS: 22767-72-2) represents a versatile chemical entity with multiple applications in pharmaceutical and chemical biology research. Recent advances in its synthetic optimization, biological evaluation, and formulation development suggest growing importance in drug discovery pipelines. Future research directions may include exploration of its enantiomeric forms, further pharmacokinetic optimization, and expansion of its applications in combination therapies.
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